molecular formula C15H23IN2OSi B13337676 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B13337676
M. Wt: 402.35 g/mol
InChI Key: FRZSJWGFTHZCBQ-UHFFFAOYSA-N
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Description

4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by three key structural features:

  • Iodo substituent at position 4, providing a heavy halogen atom that enhances polarizability and serves as a reactive site for cross-coupling reactions.
  • SEM (2-(trimethylsilyl)ethoxy)methyl protecting group at N1, which improves solubility during synthesis and prevents undesired side reactions .

This compound is likely synthesized through sequential functionalization: protection of the benzimidazole nitrogen with SEM, followed by iodination and dimethylation. Such strategies align with methods in and , where SEM is introduced early to shield reactive sites .

Properties

Molecular Formula

C15H23IN2OSi

Molecular Weight

402.35 g/mol

IUPAC Name

2-[(4-iodo-5,6-dimethylbenzimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H23IN2OSi/c1-11-8-13-15(14(16)12(11)2)17-9-18(13)10-19-6-7-20(3,4)5/h8-9H,6-7,10H2,1-5H3

InChI Key

FRZSJWGFTHZCBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)I)N=CN2COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a benzimidazole derivative with an amine group replacing the iodine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, derivatives of benzimidazole, including this compound, are studied for their potential pharmacological activities. They have shown promise in areas such as antimicrobial, antiviral, and anticancer research .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the trimethylsilyl-ethoxy-methyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Molecular Weight (g/mol) Key Features Implications
Target Compound 4-I, 5,6-diMe, SEM ~470* Bulky SEM group, iodine at C4 Enhanced solubility for synthesis; iodine enables cross-coupling
1-(2-Iodo-6-methylphenyl)-1H-benzo[d]imidazole (Ev12) 2-Iodo-6-MePh 335.18 Iodine on pendant phenyl ring Reduced electronic influence on benzimidazole core vs. C4 substitution
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Ev9) 4-FPh, 6-Me 241.28 Fluorine as electron-withdrawing group Improved metabolic stability compared to iodine’s bulkier profile
5,6-Dimethyl-1-(pyridylmethyl)-1H-benzo[d]imidazole (Ev6) 5,6-diMe, pyridylmethyl ~265* Pyridylmethyl as directing group Facilitates metal coordination in NHC complexes vs. SEM’s inertness

*Estimated based on structural analogs.

Key Observations:

  • Iodine Position : The target compound’s iodine at C4 directly impacts the benzimidazole core’s electron density, unlike pendant iodine in . This positioning may enhance electrophilic reactivity .
  • SEM vs. Other Protecting Groups : SEM offers superior steric protection compared to benzyl or methoxy groups (e.g., in ), reducing aggregation in polar solvents .

Table 3: Functional Properties

Compound Solubility Stability Biological Activity
Target Compound High in organic solvents (SEM group) Stable to bases, sensitive to TFA Potential kinase inhibition (inferred from Ev10)
Silver(I)-NHC Complexes (Ev6) Moderate in DMSO Air-stable Strong antibacterial activity (MIC: 2–8 µg/mL)
Schiff Base–Benzimidazole Hybrids (Ev10) Low in water Light-sensitive VEGFR-2 inhibition (IC50: 0.8–3.2 µM)
  • SEM Advantages: The SEM group enhances solubility in nonpolar solvents (e.g., THF, DCM), facilitating purification via column chromatography .
  • Iodine’s Role : The iodine atom may serve as a radiolabeling site (e.g., for imaging) or a synthetic handle for Suzuki-Miyaura couplings, a feature absent in fluorine- or chlorine-containing analogs .

Biological Activity

4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{15}H_{20}I N_{2}O_{2}Si
  • Molecular Weight : 402.35 g/mol
  • CAS Number : 2411789-58-5
  • LogP : 4.57 (indicating lipophilicity)
  • TPSA (Topological Polar Surface Area) : 27.05 Ų

Antimicrobial Activity

Recent studies have indicated that benzo[d]imidazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi:

CompoundMIC (µg/mL)Target Organism
3ao< 1Staphylococcus aureus (MRSA)
3ad3.9 - 7.8Staphylococcus aureus
3aq< 1Candida albicans

These findings suggest that modifications to the benzo[d]imidazole scaffold can enhance antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting specific cancer cell lines. For example, studies on related indazole derivatives have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis:

CompoundIC50 (nM)Target
Indazole derivative< 4.1FGFR1
Indazole derivative69.1 ± 19.8FGFR2

These compounds demonstrated potent inhibition of enzymatic activity associated with cancer progression .

The biological activity of benzo[d]imidazole derivatives is often attributed to their ability to interact with specific molecular targets:

  • Enzymatic Inhibition : Many derivatives act as inhibitors of key enzymes involved in cellular signaling pathways related to cancer and inflammation.
  • Biofilm Disruption : Some compounds have been shown to disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against chronic infections .

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of benzo[d]imidazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 1 µg/mL against MRSA strains .
  • Cancer Cell Line Inhibition : Research involving a related compound showed significant inhibition of growth in various cancer cell lines, including those resistant to standard therapies. The study highlighted the potential for these compounds as novel therapeutic agents in oncology .

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